Bicyclo[3.2.0]hept-1-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22630-75-7 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
bicyclo[3.2.0]hept-1-ene |
InChI |
InChI=1S/C7H10/c1-2-6-4-5-7(6)3-1/h2,7H,1,3-5H2 |
InChI Key |
PKCMTAKKGOCYFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC2=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 3.2.0 Hept 1 Ene and Its Derivatives
Strategies for Constructing the Bicyclo[3.2.0]heptene Skeleton
The primary methods for assembling the bicyclo[3.2.0]heptene core involve cycloaddition reactions, which are particularly well-suited for forming the fused five- and four-membered rings. ontosight.ai These reactions can be broadly categorized into photochemical cycloadditions and Diels-Alder reactions.
Photochemical [2+2] cycloaddition is one of the most powerful and widely used methods for synthesizing cyclobutane (B1203170) rings, making it an ideal strategy for constructing the bicyclo[3.2.0]heptene skeleton. researchgate.netarkat-usa.org This class of reactions utilizes light energy to promote the formation of cyclic compounds from unsaturated precursors, often with high levels of regio- and stereoselectivity. researchgate.net The reaction can be applied in both intramolecular and intermolecular fashions to generate the desired bicyclic system.
Intramolecular [2+2] photocycloaddition of substrates containing two appropriately positioned alkene moieties is a highly effective method for creating the bicyclo[3.2.0]heptane framework. This approach has been used to generate a variety of substituted bicyclo[3.2.0]heptane derivatives. For instance, the irradiation of 4-prop-2-enylcyclopentane-1,3-diones leads to regioselective intramolecular [2+2] cycloaddition, yielding tricyclic intermediates that can be fragmented to produce substituted bicyclo[3.2.1]octane systems, demonstrating the versatility of the initial bicyclo[3.2.0] core.
Recent advancements have utilized visible light and copper catalysis to facilitate these reactions. A strategy using a copper/BINAP complex under visible light irradiation has been shown to produce bicyclo[3.2.0]heptanes in high yields (up to 98%) and with excellent diastereoselectivity (>20:1 dr). nih.gov Studies using ultrafast transient infrared spectroscopy have shed light on the dynamics of these reactions, showing that for a bicyclo[3.2.0]heptane-2,4-dione core, the product's vibrational signatures appear within approximately 300 picoseconds after photoexcitation. nih.gov The reaction is believed to proceed through a triplet manifold, with the final transformation to the product being the rate-limiting step. nih.gov
In the synthesis of complex natural products like kelsoene, a stereocontrolled copper(I)-catalyzed intramolecular [2+2] photocycloaddition of a 1,6-diene derived from D-mannitol is a key step in forming a substituted bicyclo[3.2.0]heptane derivative. ias.ac.in Similarly, intramolecular photocycloaddition of alkenes tethered to a furanose sugar template has been investigated under both copper(I)-catalyzed and sensitized conditions to produce enantiopure bicyclo[3.2.0]heptanes. epa.gov
Another approach involves the bicyclization of 3-hydroxy-6-alkenoic acids, which proceeds through an α,β-unsaturated ketene (B1206846) intermediate that undergoes an intramolecular [2+2] cyclization to give bicyclo[3.2.0]hept-3-en-6-ones. orgsyn.orgresearchgate.net This method is notable for its simplicity and the high purity and good yield of the thermodynamically more stable isomer. orgsyn.org
The intermolecular [2+2] photocycloaddition reaction between a cyclopentene (B43876) derivative and an alkene is another fundamental approach to the bicyclo[3.2.0]heptene core. This reaction provides a direct route to the fused ring system by forming the cyclobutane ring from two separate components. researchgate.net The success of these reactions often depends on the electronic nature of the reacting partners. The Paternò-Büchi reaction, which is the [2+2] photocycloaddition of a carbonyl compound with an alkene, can also be employed to generate oxetane-containing analogues which can be further transformed. researchgate.net
Research has explored the photochemical reactivity of enantiomerically pure bicyclo[3.1.0]hept-3-en-2-ones with alkenes. While the major pathway was found to be the formation of a tricyclo[5.2.0.02,5]nonan-6-one, this demonstrates the principle of intermolecular cycloaddition in building complex fused systems originating from related bicyclic precursors. researchgate.net
Visible-light-mediated organophotoredox catalysis has emerged as a powerful and sustainable strategy for promoting [2+2] cycloadditions. mdpi.com These reactions often utilize organic dyes, such as Eosin Y, as photocatalysts that can convert visible light into chemical energy via single-electron transfer (SET) processes. mdpi.comunimi.it
The stereoselective synthesis of bicyclo[3.2.0]heptanes has been achieved through an anion radical [2+2] photocycloaddition of aryl bis-enone derivatives. mdpi.comnih.gov This reaction is mediated by Eosin Y, promoted by lithium bromide (LiBr), and occurs under visible light irradiation. mdpi.comresearchgate.net Symmetrical enones and asymmetrical unsaturated ketoesters can be effectively cyclized to yield substituted bicyclo[3.2.0]heptanes in high yields and with high diastereoselectivity. unimi.it The reaction proceeds through the formation of a bicyclic radical anion, which is then oxidized to the final product. mdpi.com The table below summarizes the results for the anion radical [2+2] photocycloaddition of specific aryl bis-enone substrates. researchgate.net
Table 1: Anion Radical [2+2] Photocycloaddition of Aryl Bis-Enones 7 and 8. Data sourced from researchgate.net.
Achieving stereocontrol in the synthesis of bicyclo[3.2.0]heptanes is crucial, and several effective strategies have been developed. The use of chiral auxiliaries is a prominent approach for controlling stereoselectivity in photo-induced radical reactions. mdpi.com For example, by attaching chiral oxazolidinone auxiliaries to aryl bis-enone substrates, enantioenriched, highly substituted bicyclo[3.2.0]heptanes have been synthesized via organophotoredox-catalyzed [2+2] photocycloaddition. mdpi.commdpi.comresearchgate.net This method leads to the formation of cis-anti diastereoisomers as the major products. mdpi.comnih.gov
The choice of reaction conditions can also precisely control the diastereoselectivity, favoring the formation of either cis or trans substituted bicyclo[3.2.0]heptanes. unimi.it In copper-catalyzed intramolecular cycloadditions, the use of a BINAP ligand was instrumental in achieving high diastereoselectivity (>20:1 dr). nih.gov Furthermore, the selective reduction of a ketone precursor, bicyclo[3.2.0]hept-6-en-3-one, using reagents like lithium aluminum hydride or L-Selectride can produce the corresponding alcohol almost exclusively with the endo configuration. arkat-usa.org This alcohol can then be used to synthesize diastereomerically pure endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates. arkat-usa.org
The Diels-Alder reaction, a [4+2] cycloaddition, is another cornerstone of cyclic compound synthesis. While it is the primary method for creating six-membered rings, its application in forming the bicyclo[3.2.0]heptene skeleton is less direct but still relevant for certain derivatives. For example, the synthesis of bicyclo[3.2.0]hept-6-ene-6-carboxylic acid can involve a Diels-Alder reaction as a key step in building the bicyclic framework. However, for the related bicyclo[3.2.1] and bicyclo[3.2.2] systems, the Diels-Alder reaction is a more common and direct strategy. beilstein-journals.orgnih.gov For instance, an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene is a key step in a synthetic approach to the bicyclo[3.2.1]octane framework. nih.gov The application to the bicyclo[3.2.0] system is generally part of a multi-step sequence rather than a direct formation of the fused 5/4 ring system.
Elimination Reactions for Anti-Bredt Olefins (e.g., Silyl (B83357) Precursor Routes)
The synthesis of bridgehead, or anti-Bredt, olefins such as bicyclo[3.2.0]hept-1-ene is challenging due to the high degree of ring strain and geometric distortion of the π-system. spectroscopyonline.comorganicchemistry.eu These olefins are typically not isolable and exist as transient intermediates. organicchemistry.eu Elimination reactions provide a classical approach to generate these species in situ, which can then be trapped by a suitable reaction partner.
A common strategy involves the thermal decomposition of the corresponding tosylhydrazone salt. For instance, thermolysis of the deprotonated tosylhydrazone of bicyclo[3.2.0]heptan-1-ol has been used to generate this compound, which was subsequently trapped.
More recent advances have focused on fluoride-induced elimination from silyl-functionalized precursors. This strategy has proven effective for generating a variety of anti-Bredt olefins. spectroscopyonline.comorganicchemistry.eu The general approach involves treating a silyl-substituted precursor, such as a β-trimethylsilyl vinyl triflate, with a fluoride (B91410) source like cesium fluoride. spectroscopyonline.comorganicchemistry.eu The strong affinity of fluoride for silicon drives an elimination reaction that forms the transient bridgehead double bond. This intermediate can then be intercepted in cycloaddition reactions, providing access to complex molecular architectures. spectroscopyonline.comorganicchemistry.eu While this silyl precursor route has been demonstrated for several bicyclic systems including [3.2.1], [2.2.2], and [2.2.1] frameworks, its specific application to generate this compound follows the same established principles of generating a highly reactive, non-isolable intermediate. spectroscopyonline.com
Tandem Cascade Reactions
Tandem or cascade reactions offer an efficient means to construct the bicyclo[3.2.0]heptane skeleton by forming multiple bonds in a single synthetic operation from relatively simple starting materials.
The anion-accelerated oxy-Cope rearrangement is a powerful rsc.orgrsc.org-sigmatropic rearrangement where deprotonation of a 1,5-dien-3-ol dramatically increases the reaction rate. chemistryworld.com This methodology has been applied in a tandem sequence to construct complex polycyclic systems. In a notable application, 1-alkynylbicyclo[3.2.0]hept-2-en-7-ones serve as precursors to more complex fused-ring systems. arkat-usa.orgacs.org Treatment of these bicycloheptenones with an organolithium reagent generates a tertiary alcohol. Subsequent treatment with tetra-n-butylammonium fluoride (TBAF) induces a low-temperature anion-accelerated alkoxy-Cope rearrangement. This process proceeds through a strained cyclic allene (B1206475) intermediate, which can then undergo a transannular ring closure to furnish angularly fused triquinanes. arkat-usa.orgacs.org The choice of workup is critical; quenching with aqueous bicarbonate instead of TBAF leads to the formation of bicyclo[6.3.0]undecadienones as the major products. arkat-usa.org
The unique catalytic properties of gold and silver have been harnessed in a tandem reaction to produce functionalized bicyclo[3.2.0]heptanes. ontosight.ainih.gov This method utilizes 7-aryl-1,6-enynes as starting materials, which, in the presence of a dual catalytic system comprising a gold(I) complex and a silver salt (e.g., [{PCy₂(o-biphenyl)}AuCl] and AgSbF₆), react with electron-rich arenes. ontosight.ai The reaction is proposed to proceed via a gold-catalyzed intramolecular [2+2] cycloaddition of the enyne, which generates a highly reactive bicyclo[3.2.0]hept-1(7)-ene intermediate. ontosight.airesearchgate.net This strained olefin is then trapped in situ by a silver-catalyzed intermolecular hydroarylation, yielding 6,6-diarylbicyclo[3.2.0]heptanes in good yields under mild conditions. ontosight.ainih.gov
Phosphine-catalyzed cascade reactions provide an efficient route to highly functionalized bicyclo[3.2.0]heptene derivatives. spectroscopyonline.comresearchgate.net A prominent example is the reaction between 3-aroylcoumarins and alkynones, mediated by a tertiary phosphine (B1218219). spectroscopyonline.comorgsyn.org This process is initiated by the phosphine acting as a nucleophile, triggering a tandem [3+2] cyclization followed by an intramolecular Wittig reaction. spectroscopyonline.comorgsyn.org This sequence allows for the rapid construction of complex 2-chromanone-fused bicyclo[3.2.0]heptenones with high regio- and diastereoselectivity under mild reaction conditions. spectroscopyonline.comorgsyn.org This methodology represents a straightforward and economical approach to complex cyclic structures with potential biological applications. spectroscopyonline.com
Ring Expansion Reactions
Ring expansion strategies provide another avenue to the bicyclo[3.2.0]heptane core, often by rearranging a more readily accessible, smaller bicyclic system. A recently developed method involves a palladium-catalyzed C–H activation and C–C cleavage cascade starting from bicyclo[1.1.1]pentane carboxylic acids. This transformation effectively expands the compact bicyclo[1.1.1]pentane core into the bicyclo[3.2.0]heptane lactone scaffold. The reaction's outcome can be controlled by the choice of ligand; using MPAA ligands yields all-syn arylated bicyclo[3.2.0]heptane lactones, while pyridone-amine ligands produce non-arylated versions.
Another type of ring expansion involves the Baeyer-Villiger oxidation of a ketone within an existing bicyclo[3.2.0]heptane framework. For instance, the ketone in spiro[bicyclo[3.2.0]heptane-2,2'- spectroscopyonline.comrsc.orgdioxolan]-6-one can be oxidized to expand the fused cyclobutanone (B123998) ring into an isomeric lactone, demonstrating the versatility of the scaffold for further functionalization.
Synthesis of Specific Functionalized Bicyclo[3.2.0]heptene Systems
The development of synthetic methodologies has enabled the preparation of a wide array of functionalized bicyclo[3.2.0]heptene derivatives, which are valuable intermediates in organic synthesis. ontosight.ai
Photochemical [2+2] cycloaddition is a fundamental method for creating the bicyclo[3.2.0]heptane skeleton. The intramolecular photocycloaddition of 3,5-cycloheptadienol derivatives can produce bicyclo[3.2.0]hept-6-en-3-ols. These alcohols can be selectively reduced and subsequently esterified to yield, for example, endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates, which are useful monomers for ring-opening metathesis polymerization (ROMP). Similarly, intermolecular [2+2] photocycloadditions between 4-hydroxycyclopent-2-enone derivatives and various alkenes provide access to diversely functionalized bicyclo[3.2.0]heptanes. organicchemistry.eu
Transition metal catalysis offers powerful and selective methods for synthesizing functionalized systems. Gold(I)-catalyzed cycloisomerization of N-allyl-2-(2′-arylethyne-2-yl)amides or the corresponding allylic 2-alkynoates produces bicyclo[3.2.0]hept-6-en-2-ones under mild conditions. A different gold-catalyzed three-component reaction of alkynes, ethyl vinyl ether, and a cyclopropane-containing species leads to highly strained and functionalized bicyclo[3.2.0]heptanes. rsc.org
The table below summarizes selected methodologies for the synthesis of functionalized bicyclo[3.2.0]heptene systems.
| Starting Material(s) | Reaction Type | Functionalized Bicyclo[3.2.0]heptene Product | Reference |
|---|---|---|---|
| 3,5-Cycloheptadienol | Intramolecular Photocycloaddition / Esterification | endo-Bicyclo[3.2.0]hept-6-en-3-yl benzoate (B1203000) | |
| 7-Aryl-1,6-enyne + Arene | Tandem Au/Ag-Catalyzed Cycloaddition/Hydroarylation | 6,6-Diarylbicyclo[3.2.0]heptane | ontosight.ai |
| N-allyl-2-(2′-arylethyne-2-yl)amide | Au(I)-Catalyzed Cycloisomerization | Bicyclo[3.2.0]hept-6-en-2-one | |
| 3-Aroylcoumarin + Alkynone | Phosphine-Mediated [3+2] Cyclization/Wittig Reaction | 2-Chromanone-fused bicyclo[3.2.0]heptenone | spectroscopyonline.comorgsyn.org |
| Bicyclo[1.1.1]pentane carboxylic acid + Aryl iodide | Pd-Catalyzed C-H Activation / C-C Cleavage | Arylated bicyclo[3.2.0]heptane lactone |
Bicyclo[3.2.0]hept-6-en-3-yl Benzoates
An efficient method for the synthesis of diastereomerically pure endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates has been developed. arkat-usa.orgumich.eduarkat-usa.org This process begins with the intramolecular photochemical [2+2] cycloaddition of 3,5-cycloheptadienol to form the bicyclo[3.2.0]heptene skeleton. arkat-usa.org However, this cycloaddition often results in a mixture of endo- and exo-diastereomers. arkat-usa.org
To obtain the desired endo-isomer, the precursor, endo-bicyclo[3.2.0]hept-6-en-3-ol, is prepared through the selective reduction of bicyclo[3.2.0]hept-6-en-3-one. arkat-usa.org While L-Selectride offers higher selectivity, lithium aluminum hydride (LiAlH4) is a more cost-effective reducing agent, providing a practical selectivity of 90% (endo:exo 9:1). arkat-usa.org The resulting mixture is then directly used for esterification with various benzoyl chlorides. arkat-usa.org The desired diastereomerically pure endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates can then be isolated in moderate to good yields (65–85%) through crystallization. arkat-usa.org
Table 1: Synthesis of endo-Bicyclo[3.2.0]hept-6-en-3-yl Benzoates
| Entry | Ar | Yield (%) |
|---|---|---|
| 1 | C6H5 | 85 |
| 2 | 4-MeC6H4 | 82 |
| 3 | 4-MeOC6H4 | 80 |
| 4 | 4-ClC6H4 | 75 |
| 5 | 4-BrC6H4 | 78 |
| 6 | 4-NO2C6H4 | 65 |
| 7 | 3-BrC6H4 | 70 |
| 8 | 2-ClC6H4 | 68 |
Data sourced from Arkivoc. arkat-usa.org
Bicyclo[3.2.0]hept-2-en-7-ones and Substituted Derivatives
Bicyclo[3.2.0]hept-2-en-7-ones are valuable intermediates in the synthesis of various natural products, including pheromones like lineatine and grandisol. google.com A method for their preparation involves the reaction of a 3-hydroxy-alkenoic acid with acetic anhydride (B1165640) and potassium acetate. google.com For instance, 2,5-dimethyl-bicyclo[3.2.0]hept-2-en-7-one can be synthesized from 3-hydroxy-3,6-dimethyl-hept-6-enoic acid with an 82% yield after distillation. google.com The parent bicyclo[3.2.0]hept-2-en-7-one is obtained from 3-hydroxy-hept-6-enoic acid in a 57% yield after chromatographic purification. google.com
These bicyclic ketones can undergo various transformations. For example, in the presence of strong acids like fluorosulfuric acid (FSO3H), bicyclo[3.2.0]hept-2-en-7-one rearranges to form protonated cyclohepta-2,4-dienone. researchgate.net Furthermore, these compounds serve as precursors for the synthesis of angularly fused triquinanes through a tandem alkoxy-Cope ring expansion/transannular ring closure sequence. acs.org
Enzymatic reductions of bicyclo[3.2.0]hept-2-en-6-one using various dehydrogenases have also been explored, yielding chiral alcohols that are precursors to prostaglandins. mdpi.com
Chalcone (B49325) Derivatives from Bicyclo[3.2.0]hept-2-en-6-one
A series of novel chalcone derivatives have been synthesized through the base-catalyzed Claisen-Schmidt condensation of cis-bicyclo[3.2.0]hept-2-en-6-one with various substituted benzaldehydes, furfural, thiophene-2-carbaldehyde, and 1H-pyrrole-2-carbaldehyde. tandfonline.comtandfonline.com This reaction is typically carried out at room temperature using sodium hydroxide (B78521) in ethanol, affording the chalcone derivatives in high yields ranging from 89% to 98%. tandfonline.comtandfonline.com
The synthesized chalcones, which are α,β-unsaturated ketones, are of interest due to their potential biological activities and their utility as intermediates in the synthesis of heterocyclic compounds. tandfonline.com
Table 2: Synthesis of Chalcone Derivatives from cis-Bicyclo[3.2.0]hept-2-en-6-one
| Aldehyde Reactant | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | 7-Benzylidenebicyclo[3.2.0]hept-2-en-6-one | 95 |
| 4-Methylbenzaldehyde | 7-(4-Methylbenzylidene)bicyclo[3.2.0]hept-2-en-6-one | 98 |
| 4-Methoxybenzaldehyde | 7-(4-Methoxybenzylidene)bicyclo[3.2.0]hept-2-en-6-one | 96 |
| 4-Chlorobenzaldehyde | 7-(4-Chlorobenzylidene)bicyclo[3.2.0]hept-2-en-6-one | 92 |
| 3-Chlorobenzaldehyde | 7-(3-Chlorobenzylidene)bicyclo[3.2.0]hept-2-en-6-one | 93 |
| 3-Bromobenzaldehyde | 7-(3-Bromobenzylidene)bicyclo[3.2.0]hept-2-en-6-one | 94 |
| 2-Furancarboxaldehyde | 7-(2-Furylmethylene)bicyclo[3.2.0]hept-2-en-6-one | 89 |
| 2-Thiophenecarboxaldehyde | 7-(2-Thienylmethylene)bicyclo[3.2.0]hept-2-en-6-one | 91 |
| 1H-Pyrrole-2-carbaldehyde | 7-(1H-Pyrrol-2-ylmethylene)bicyclo[3.2.0]hept-2-en-6-one | 90 |
Data sourced from Synthetic Communications. tandfonline.com
Cyclobutene- and Cyclobutane-Functionalized Fatty Acids
A stereospecific approach for incorporating cyclobutene (B1205218) and cyclobutane rings into fatty acid backbones has been developed, with potential applications in creating novel anti-mycobacterial agents. nih.govunl.edu The synthesis starts with the cycloaddition of dichloroketene (B1203229) to a benzyl (B1604629) ester of a long-chain unsaturated fatty acid, such as benzyl oleate. nih.gov This yields a dichlorocyclobutanone, which is then reduced to the corresponding dichlorocyclobutanol. nih.gov
Conversion to the methanesulfonate (B1217627) ester followed by reaction with sodium in ammonia (B1221849) leads to a reductive fragmentation, furnishing the cyclobutene-functionalized fatty acid. nih.gov Subsequent hydrogenation of the cyclobutene ring cleanly produces the cyclobutane-functionalized fatty acid. nih.gov This methodology allows for the creation of fatty acid analogs that mimic the approximate length and cross-section of natural fatty acids while incorporating the four-membered carbocycle. researchgate.net
Specifically Deuteriated Bicyclo[3.2.0]hepta-2,6-dienes
An efficient synthetic route to bicyclo[3.2.0]hepta-2,6-diene has been established, starting from the adduct of dichloroketene and cyclopentadiene. researchgate.net This methodology has been adapted to prepare specifically deuteriated analogs of this diene. researchgate.netacs.org These labeled compounds are valuable tools for mechanistic studies of thermal and photochemical rearrangements, allowing for the precise tracking of atoms during chemical transformations. The synthesis allows for deuterium (B1214612) labeling at specific positions, including C1-C5, C6, or C7, or any combination thereof. researchgate.net
Reactivity and Reaction Mechanisms of Bicyclo 3.2.0 Hept 1 Ene Scaffolds
Strain-Induced Reactivity and Stability Considerations
The fusion of a five-membered and a four-membered ring in bicyclo[3.2.0]hept-1-ene results in considerable angle and torsional strain. This inherent strain is a driving force for many of its chemical transformations, as the molecule seeks to adopt more stable, less strained configurations.
The stability of bridgehead alkenes like this compound is a classic topic in organic chemistry, governed by Bredt's Rule. chemca.in This rule posits that a double bond cannot be located at the bridgehead of a bridged bicyclic system unless the rings are large enough to accommodate the planarity required by the sp² hybridized carbons of the double bond. chemca.inmasterorganicchemistry.com In smaller systems, this arrangement would introduce excessive ring strain, rendering the molecule highly unstable or non-existent. chemca.in
The olefin strain energy (OSE) is a quantitative measure of the extra strain introduced by the double bond in a cyclic system compared to its saturated counterpart. For bicyclo[3.2.0]hept-1(5)-ene, the strain energy has been computationally determined to be significant. swarthmore.edu The planarity demanded by the C=C double bond is difficult to achieve within the rigid bicyclic framework, leading to a pyramidalization of the bridgehead carbon atoms and poor overlap of the p-orbitals, which weakens the π-bond.
Table 1: Calculated Strain Energies of Bicyclo[3.2.0]heptene Isomers
| Compound | Strain Energy (kcal/mol) |
|---|---|
| bicyclo[3.2.0]hept-1(5)-ene | 46.6 - 48.7 |
| bicyclo[3.2.0]hept-2-ene | 29.0 - 30.8 |
| bicyclo[3.2.0]hept-6-ene | 33.6 - 35.2 |
Data sourced from computational studies. swarthmore.edu
As the table illustrates, the bridgehead alkene isomer, bicyclo[3.2.0]hept-1(5)-ene, possesses a considerably higher strain energy compared to its isomers where the double bond is not at a bridgehead position. This high strain energy is a direct consequence of the geometric constraints imposed by the bicyclic system on the double bond.
The high degree of strain and the accessible nature of the π-electrons in this compound make it susceptible to electrophilic attack. ontosight.ai The relief of ring strain provides a thermodynamic driving force for reactions that lead to the saturation of the bridgehead double bond.
Protonation of the double bond is a key step in many acid-catalyzed reactions of this compound. For instance, in the presence of strong acids, bicyclo[3.2.0]heptanone derivatives have been observed to undergo ring expansion to form cycloheptenone and cyclohepta-2,4-dienone. researchgate.netcdnsciencepub.com This rearrangement is initiated by protonation, which leads to a carbocationic intermediate that can undergo skeletal reorganization to a more stable seven-membered ring system.
Electrophilic addition of halogens, such as bromine, to related bicyclo[3.2.0]hept-2-en-6-one systems has been shown to proceed with high stereospecificity. rsc.org The electrophile preferentially attacks the exo-face of the cyclopentene (B43876) ring, leading to the formation of a bromonium ion intermediate. rsc.org This stereoselectivity is dictated by the steric hindrance of the bicyclic framework.
Pericyclic Reactions and Rearrangements
Pericyclic reactions, which proceed through a cyclic transition state, are a prominent feature of the chemistry of this compound and its derivatives. These reactions are often driven by the release of ring strain and are governed by the principles of orbital symmetry.
Upon heating, this compound and its isomers can undergo a variety of thermal isomerizations. These rearrangements often lead to the formation of more stable carbocyclic or heterocyclic systems. The specific pathway taken depends on the substitution pattern and the reaction conditions. For example, the gas-phase thermal isomerization of bicyclo[3.2.0]hept-1(5)-ene has been studied and shown to yield 1,2-dimethylenecyclopentane as the sole product in a first-order reaction. rsc.org
1,3-Hydrogen migrations are a class of pericyclic reactions that can occur in bicyclo[3.2.0]heptene systems. These migrations involve the shift of a hydrogen atom across a three-atom π-system. In the context of gold-catalyzed cycloisomerization of certain enynes, a gold-containing bicyclo[3.2.0]heptene intermediate is formed, which then undergoes a formal 1,3-hydrogen migration. acs.org Studies have indicated that this migration can be catalyzed by a Brønsted acid, occurring outside the coordination sphere of the gold catalyst. acs.org
The vinylcyclobutane-to-cyclohexene rearrangement is a classic thermal reorganization reaction in organic chemistry. mdpi.comnih.gov This process, formally a ontosight.aichemca.in-sigmatropic carbon migration, is relevant to the bicyclo[3.2.0]heptene system, which contains a vinylcyclobutane moiety. mdpi.com
Computational and experimental studies on substituted bicyclo[3.2.0]hept-2-enes have shown that they undergo thermal rearrangement to form bicyclo[2.2.1]hept-2-enes (norbornenes). acs.orgcomporgchem.com This rearrangement is believed to proceed through a stepwise mechanism involving a diradical intermediate, which exists on a relatively flat potential energy surface. nih.govresearchgate.net The stereochemistry of this rearrangement is complex, with both retention and inversion of configuration at the migrating carbon being observed, suggesting the involvement of multiple competing pathways. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Bicyclo[3.2.0]hept-1(5)-ene |
| Bicyclo[3.2.0]hept-2-ene |
| Bicyclo[3.2.0]hept-6-ene |
| Bicyclo[2.2.1]hept-2-ene |
| 1,2-dimethylenecyclopentane |
| Cycloheptenone |
| Cyclohepta-2,4-dienone |
Thermal Isomerization Pathways
Homodienyl 1,5-Hydrogen Shifts
Homodienyl 1,5-hydrogen shifts are a type of pericyclic reaction that can occur in bicyclo[3.2.0]heptene systems under thermal conditions. These reactions involve the migration of a hydrogen atom across a five-atom pi-system. In the context of bicyclo[3.2.0]heptene derivatives, these shifts are implicated in thermal rearrangements. For instance, the thermal transformations of complex molecules containing this scaffold can involve homodienyl ontosight.ainih.gov-H shifts. archive.org
Cycloaddition Reactivity
The this compound scaffold is frequently synthesized and functionalized through cycloaddition reactions, particularly [2+2] photocycloadditions. These reactions are a powerful tool for constructing the strained four-membered ring characteristic of the bicyclo[3.2.0] system.
One of the most efficient methods for preparing the bicyclo[3.2.0]heptane core involves the photochemical [2+2] cycloaddition of a cyclopentenone with an alkene. This approach allows for the creation of highly functionalized bicyclic compounds. researchgate.net The reactivity of the double bond in the bicyclo[3.2.0]heptene system also allows it to participate in various addition reactions, making it a valuable intermediate in organic synthesis. ontosight.ai
Furthermore, ruthenium-catalyzed [2+2] cycloaddition reactions of related 2-oxa-3-azabicyclo[2.2.1]hept-5-ene with unsymmetrical alkynes have been investigated to produce highly functionalized [3.2.0] bicyclic structures. researchgate.net The versatility of cycloaddition reactions makes the bicyclo[3.2.0]heptene framework a key building block in the synthesis of complex molecules.
Catalyzed Transformations
Gold-Catalyzed Cycloisomerization
Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for mediating the cycloisomerization of enynes to form complex bicyclic systems, including the bicyclo[3.2.0]heptene scaffold. recercat.catresearchgate.net A common strategy involves the gold-catalyzed cycloisomerization of 1,6-enynes. nih.govacs.org
In a typical reaction, a 7-aryl-1,6-enyne can be converted to a 7-phenylbicyclo[3.2.0]hept-1(7)-ene derivative. acs.org The mechanism is thought to proceed through the formation of a cyclopropyl (B3062369) gold(I) carbene intermediate, which can then rearrange to form the bicyclo[3.2.0]heptene product. nih.gov Computational studies have suggested that a stepwise 6-endo-dig cyclization of the 1,6-enyne system, followed by a skeletal rearrangement, is the most likely reaction pathway. acs.org
Interestingly, the resulting gold-bicyclo[3.2.0]heptene complex can undergo further transformations. For example, a formal 1,3-hydrogen migration can occur to form a more stable bicyclo[3.2.0]hept-6-ene complex, a process that can be catalyzed by a Brønsted acid present in the reaction mixture. acs.org
Table 1: Gold-Catalyzed Cycloisomerization of 3-Allyloxy-1,6-diynes acs.org
| Substrate | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1a | 2a | NHC-gold(I) complex A | 1,2-dichloroethane | 80 | 12 | 85 |
| 1b | 2b | NHC-gold(I) complex A | 1,2-dichloroethane | 80 | 12 | 76 |
| 1c | 2c | NHC-gold(I) complex A | 1,2-dichloroethane | 80 | 12 | 65 |
Organophotoredox Catalysis
Organophotoredox catalysis has been successfully employed for the stereoselective synthesis of bicyclo[3.2.0]heptanes through a [2+2] photocycloaddition mechanism. nih.govnih.gov This method utilizes a photocatalyst, such as Eosin Y, under visible light irradiation to promote the reaction. unimi.it
A key application of this methodology is the anion radical [2+2] photocycloaddition of aryl bis-enone derivatives. nih.govnih.gov The reaction is often mediated by a Lewis acid, like LiBr, and proceeds via a syn-closure pathway. nih.govunimi.it The mechanism involves the photoexcitation of the catalyst, which then reduces the substrate to a radical anion. This intermediate undergoes intramolecular cyclization to form the bicyclo[3.2.0]heptane product. nih.gov
This approach offers a high degree of control over the diastereoselectivity of the process, favoring the formation of specific isomers. unimi.it By employing chiral auxiliaries attached to the substrate, it is possible to achieve enantioenriched bicyclo[3.2.0]heptane derivatives. nih.govnih.gov
Table 2: Organophotoredox-Catalyzed [2+2] Photocycloaddition nih.govresearchgate.net
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|
| 1 | Methanol (B129727) | 0 | - |
| 2 | Dichloromethane | 0 | - |
| 3 | DMF | 35 | - |
| 4 | THF | 45 | - |
| 5 | Acetonitrile | up to 52 | up to 81:19 |
Acid-Catalyzed Ring Expansions
Bicyclo[3.2.0]heptanone derivatives are known to undergo acid-catalyzed ring expansion reactions to form seven-membered rings. cdnsciencepub.comresearchgate.net In the presence of strong acids, such as fluorosulfuric acid (FSO₃H) or 96% sulfuric acid (H₂SO₄), bicyclo[3.2.0]heptan-6-one and bicyclo[3.2.0]hept-2-en-7-one undergo a clean isomerization to yield protonated cyclohept-2-enone and cyclohepta-2,4-dienone, respectively. cdnsciencepub.comresearchgate.net This represents a two-carbon ring expansion.
The mechanism of this rearrangement involves the protonation of the carbonyl oxygen, followed by a Wagner-Meerwein-type rearrangement where one of the bonds of the four-membered ring migrates to the electron-deficient carbon, leading to the expansion to a seven-membered ring. stackexchange.com The resulting seven-membered ring ketones can be recovered by quenching the acid solution. researchgate.net This reaction provides a synthetically useful route to cycloheptenone and cycloheptadienone (B157435) derivatives.
Stereochemical Outcomes and Diastereoselectivity in Reactions
The stereochemical outcome of reactions involving the bicyclo[3.2.0]heptene scaffold is a critical aspect, and various strategies have been developed to control the diastereoselectivity.
In the context of organophotoredox-catalyzed [2+2] photocycloadditions, the use of chiral oxazolidinone auxiliaries attached to aryl bis-enone substrates has enabled the synthesis of enantioenriched, highly substituted bicyclo[3.2.0]heptanes. nih.govnih.gov The reaction proceeds via a syn-closure pathway, leading to the formation of cis-anti diastereoisomers as the major products. nih.govnih.gov The precise control over diastereoselectivity can be influenced by the reaction conditions, including the choice of solvent and Lewis acid. unimi.it
The stereoselectivity of ontosight.aiunimi.it-sigmatropic shifts in bicyclo[3.2.0]hept-2-enes has also been studied. researchgate.net The stereochemical course of these rearrangements can be influenced by the substitution pattern on the bicyclic framework. For example, the gas-phase thermal rearrangement of exo-7-methylbicyclo[3.2.0]hept-2-ene shows a preference for inversion of configuration during the ontosight.aiunimi.it sigmatropic shift. researchgate.net
Furthermore, in acid-catalyzed ring cleavage of epoxides derived from bicyclo[3.2.0]hept-2-en-6-one, marked selectivity is observed, which is attributed to the conformational preferences of the adjacent ketone ring in the intermediate protonated epoxides. rsc.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Bicyclo[3.2.0]heptane |
| Bicyclo[3.2.0]heptanone |
| Bicyclo[3.2.0]hept-2-ene |
| Bicyclo[3.2.0]hept-6-ene |
| Bicyclo[3.2.0]hept-1(7)-ene |
| Bicyclo[2.2.1]hept-2-ene |
| Chrysanthemumdicarboxylic acid |
| cis-13-p-nitrobenzoyl-13-azabicyclo[10.1.0]tridecane |
| trans-13-p-nitrobenzoyl-13-azabicyclo[10.1.0]tridecane |
| Bicyclo[3.2.0]heptane-2,6-dione |
| 6-azabicyclo[3.2.0]heptane |
| Bicyclo[3.3.0]octane-2,6-dione |
| 6-(5-ethoxyhept-1-yl)bicyclo[3.2.0]heptan-6-one |
| Bicyclo[3.2.0]hept-3-en-6-one |
| 2-oxa-3-azabicyclo[2.2.1]hept-5-ene |
| 7-phenyl-1,6-enyne |
| 7-phenylbicyclo[3.2.0]hept-1(7)-ene |
| 6-phenylbicyclo[3.2.0]hept-6-ene |
| 3-Allyloxy-1,6-diyne |
| NHC-gold(I) complex A |
| Eosin Y |
| LiBr |
| Chiral oxazolidinone |
| Bicyclo[3.2.0]heptan-6-one |
| Bicyclo[3.2.0]hept-2-en-7-one |
| Cyclohept-2-enone |
| Cyclohepta-2,4-dienone |
| Fluorosulfuric acid |
| Sulfuric acid |
| exo-7-methylbicyclo[3.2.0]hept-2-ene |
| 2,6,6-trimethylbicyclo[3.1.0]hex-2-ene |
| 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one |
| 1-methyl-4-methylenebicyclo[3.2.0]heptan-6-one |
| Methyl 3,6-dimethyl-3-hydroxy-6-heptenoate |
| 5-methyl-5-hexen-2-one |
| Trimethyl borate |
| Methyl bromoacetate |
| 4,7,7-trimethylbicyclo[3.2.0]hept-3-en-6-one |
| 3,3-dimethyl-6-methylidenebicyclo[2.2.1]heptan-2-one |
| 2,7,7-trimethylbicyclo[3.2.0]hept-2-en-6-one |
| Isopiperitenone |
| Piperitenone |
| Thymol |
| 1-acetylcyclopentadiene |
| 6-(1-methylethylidene)bicyclo[3.2.0]heptane |
| 2-bromo-3,3-dimethylbicyclo[3.3.0]octane |
| 3-bromo-2,2-dimethylbicyclo[3.3.0]octane |
| 4-allylcyclobutenone |
| 2,5-dimethyl-bicyclo[3.2.0]hept-2-en-7-one |
| 3,6-dimethyl-3-hydroxy-hept-6-enoic acid |
| 2-methyl-bicyclo[3.2.0]hept-2-en-7-one |
| 3-methyl-3-hydroxy-hept-6-enoic acid |
| 7,7-dichloro-4-exo-trimethylsilyl-bicyclo[3.2.0]hept-2-en-6-one |
| N-(1′,1′-dimethyl-1-propen-3-yl)-2-(1′′-phenylethyne-2′′-yl)amide |
| 4-phenyl-5-(prop-1-en-2-yl)-5,6-dihydropyridino-2(1H)-one |
Intermediate Species in this compound Reactions (e.g., Strained Cyclic Allenes, Diradical Intermediates)
The reactivity of the this compound scaffold is profoundly influenced by the transient, high-energy intermediate species that can form during its reactions. The inherent strain of the bicyclic system facilitates the formation of unique intermediates that are not commonly observed in simpler acyclic or monocyclic systems. These intermediates, though fleeting, dictate the reaction pathways and the structure of the final products. Key among these are strained cyclic allenes and diradical species, which arise under various reaction conditions, including thermal and photochemical activation.
Strained Cyclic Allenes
Strained cyclic allenes are highly reactive intermediates characterized by a linear allene (B1206475) functional group incorporated within a small ring, leading to significant angle strain and deformation from ideal geometry. In the context of bicyclo[3.2.0]heptane derivatives, these allenes can be generated and play a crucial role in rearrangement reactions.
One notable pathway to such intermediates involves the anion-accelerated alkoxy-Cope rearrangement of 1-alkynylbicyclo[3.2.0]hept-2-en-7-ols. The addition of organolithium reagents to 1-alkynylbicyclo[3.2.0]hept-2-en-7-ones, followed by a specific workup, triggers a low-temperature rearrangement. This process is proposed to proceed through a highly strained bicyclo[6.3.0]undecadienone allene intermediate. nih.gov For instance, the reaction of dialkyl squarate-derived 1-alkynylbicyclo[3.2.0]hept-2-en-7-ones with ethenyllithium reagents leads to the formation of angularly fused triquinanes via a strained cyclic allene. nih.gov
Another method for generating a five-membered ring allene fused within a bicyclic system involves the Doering-Moore-Skattebol reaction. Treatment of a gem-bromofluorocyclopropane derivative of bicyclo[3.2.0]hept-6-ene with methyllithium (B1224462) can generate a transient five-membered ring allene, which can then be trapped by a diene like furan (B31954). metu.edu.trmetu.edu.tr
The high reactivity of these cyclic allenes stems from their substantial strain energy. Computational studies using isodesmic and homodesmic equations have been employed to estimate the strain associated with the allene functional group in various cyclic systems. For example, the strain energy for 1,2-cyclopentadiene is estimated to be around 51 kcal/mol. researchgate.net This high degree of strain makes them potent electrophiles and dienophiles, readily undergoing reactions that relieve the strain.
Table 1: Generation and Trapping of Strained Cyclic Allenes from Bicyclo[3.2.0]heptane Derivatives
| Precursor | Reagents | Intermediate Type | Trapping Agent/Subsequent Reaction | Final Product Class | Reference |
|---|---|---|---|---|---|
| 1-Alkynylbicyclo[3.2.0]hept-2-en-7-one | 1. Ethenyllithium2. TBAF | Strained cyclic allene (e.g., bicyclo[6.3.0]undecadienone intermediate) | Intramolecular transannular ring closure | Angularly fused triquinanes | nih.gov |
Diradical Intermediates
Diradical intermediates are another critical class of species in the chemistry of bicyclo[3.2.0]heptene systems, particularly in thermal and photochemical rearrangements. These intermediates are characterized by two unpaired electrons and can exist as either singlet or triplet states, which often have different reactivities.
The thermal interconversion of bicyclo[3.2.0]hept-2-ene and bicyclo[2.2.1]hept-2-ene is a classic example that proceeds through an unstable biradical intermediate. nih.gov This process is considered a "borderline" thermal reaction, where the diradical species lies on a flat plateau on the potential energy surface, lacking a significant energy barrier for its formation from the reactant or its collapse to the product. nih.gov
In the thermal reactions of substituted bicyclo[3.2.0]hept-2-enes, such as 7-cyclopropylbicyclo[3.2.0]hept-2-ene, the formation of diradical intermediates governs the observed nih.govacs.org-carbon shifts that are the dominant reaction pathway. mdpi.com The stereoselectivity of these rearrangements is influenced by factors like the lifetime and conformational dynamics of the diradical intermediate. mdpi.com In contrast, the homologous bicyclo[4.2.0]oct-2-enes exhibit different reactivity, where epimerization and fragmentation can be more significant, suggesting a more conformationally flexible diradical intermediate with a longer lifetime. nih.gov
Photochemical reactions also provide access to diradical intermediates. The photodenitrogenation of certain azoalkanes can lead to the formation of a spiroepoxy-substituted cyclopentane-1,3-diyl diradical. This singlet diradical can then undergo further reactions, including ring-opening to a 1,4-diradical, which subsequently cyclizes to form a 6-oxathis compound derivative. acs.org Computational studies have shown that for the singlet 1,3-diradical, epoxide ring-opening is kinetically favored over ring closure. acs.org Trapping experiments with methanol further support the existence of these diradical species. acs.org
Table 2: Formation and Fate of Diradical Intermediates in Bicyclo[3.2.0]heptene Reactions
| Precursor System | Conditions | Intermediate Type | Key Reaction Pathways | Product Type(s) | Reference |
|---|---|---|---|---|---|
| Bicyclo[3.2.0]hept-2-ene | Thermal | Unstable biradical | Interconversion | Bicyclo[2.2.1]hept-2-ene | nih.govacs.org |
| Substituted bicyclo[3.2.0]hept-2-enes | Thermal | Diradical | nih.govacs.org-Sigmatropic carbon shifts | Rearranged bicyclic systems | mdpi.com |
The study of these transient intermediates is crucial for understanding and predicting the outcomes of reactions involving the this compound scaffold. The ability to control the formation and subsequent reactions of either strained cyclic allenes or diradical intermediates offers a powerful tool for the stereoselective synthesis of complex polycyclic molecules.
Advanced Spectroscopic Characterization of Bicyclo 3.2.0 Hept 1 Ene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in its various one- and two-dimensional forms, is indispensable for the unambiguous characterization of bicyclo[3.2.0]hept-1-ene derivatives. The unique spatial arrangement of protons and carbons within the bicyclic system leads to characteristic chemical shifts and coupling constants.
One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental insights into the molecular structure of this compound derivatives.
¹H NMR Spectroscopy: The proton NMR spectra of these compounds are characterized by signals corresponding to the olefinic, bridgehead, and cyclobutane (B1203170)/cyclopentane (B165970) ring protons. For instance, in a series of chalcone (B49325) derivatives synthesized from cis-bicyclo[3.2.0]hept-2-en-6-one, the olefinic protons of the bicycloheptene moiety typically appear as multiplets in the range of δ 5.7-6.1 ppm. tandfonline.comtandfonline.com The bridgehead protons and other aliphatic protons on the fused ring system exhibit complex splitting patterns due to vicinal and geminal couplings, often appearing as multiplets in the upfield region of the spectrum. tandfonline.comtandfonline.com
¹³C NMR Spectroscopy: The ¹³C NMR spectra provide crucial information about the carbon framework. The olefinic carbons of the double bond within the bicyclo[3.2.0]heptene ring typically resonate in the downfield region, for example, around δ 130-150 ppm in some derivatives. tandfonline.comtandfonline.com The quaternary bridgehead carbons and the sp³-hybridized carbons of the cyclobutane and cyclopentane rings appear at characteristic chemical shifts, which are influenced by the nature and position of substituents. For example, the carbonyl carbon in cis-bicyclo[3.2.0]hept-2-en-6-one derivatives is consistently observed at a downfield chemical shift of approximately δ 203 ppm. tandfonline.comtandfonline.com
Below is a table summarizing representative ¹H and ¹³C NMR data for a selection of bicyclo[3.2.0]hept-2-en-6-one derivatives.
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| 7-(4-Chlorobenzylidene)bicyclo[3.2.0]hept-2-en-6-one | 7.51 (d, 2H), 7.38 (d, 2H), 6.80 (d, 1H), 6.00-5.97 (m, 1H), 5.89-5.87 (m, 1H), 4.37-4.36 (m, 1H), 3.90 (ddd, 1H), 2.82-2.75 (m, 1H), 2.63-2.55 (m, 1H) | 203.59, 149.79, 135.95, 133.66, 132.76, 130.93 (2C), 129.30 (2C), 128.40, 122.81, 60.82, 49.58, 34.75 | tandfonline.com |
| 7-(Furan-2-ylmethylene)bicyclo[3.2.0]hept-2-en-6-one | 7.55 (s, 1H), 6.64-6.63 (m, 2H), 6.48-6.46 (m, 1H), 5.96 (dd, 1H), 5.77 (dd, 1H), 4.29-4.28 (m, 1H), 3.79 (ddd, 1H), 2.70 (bd, 1H), 2.52 (ddd, 1H) | 203.34, 150.96, 146.98, 145.44, 132.27, 130.58, 116.28, 112.53, 111.07, 59.82, 49.34, 34.73 | tandfonline.com |
| 7-(Thiophen-2-ylmethylene)bicyclo[3.2.0]hept-2-en-6-one | 7.46 (d, 1H), 7.26 (d, 1H), 7.08-7.05 (m, 2H), 6.07 (dd, 1H), 5.82 (dd, 1H), 4.23-4.22 (m, 1H), 3.80 (ddd, 1H), 2.72 (bd, 1H), 2.50 (ddd, 1H) | 202.88, 147.28, 138.31, 133.23, 132.81, 130.01, 128.69, 128.17, 117.33, 59.82, 49.08, 34.45 | tandfonline.com |
| 7-(4-Methylbenzylidene)bicyclo[3.2.0]hept-2-en-6-one | 7.44 (d, 1H), 7.18 (d, 1H), 6.80 (s, 1H), 6.01-5.99 (m, 1H), 5.81-5.79 (m, 1H), 4.31-4.30 (m, 1H), 3.83 (dt, 1H), 2.70 (dd, 1H), 2.53 (ddd, 1H), 2.34 (s, 3H) | 203.72, 148.42, 140.49, 133.10, 131.71, 129.93 (2C), 129.78 (2C), 128.78, 124.33, 60.51, 49.57, 34.61, 21.53 | tandfonline.com |
| 7-(3-Chlorobenzylidene)bicyclo[3.2.0]hept-2-en-6-one | 7.48 (s, 1H), 7.42-7.39 (m, 1H), 7.30-7.29 (m, 2H), 6.72 (s, 1H), 5.96-5.94 (m, 1H), 5.84-5.83 (m, 1H), 4.33-4.32 (m, 1H), 3.87 (dt, 1H), 2.74 (bd, 1H), 2.55 (ddd, 1H) | 203.64, 150.50, 136.03, 134.87, 133.67, 130.22, 129.82, 129.43, 128.38, 127.86, 122.76, 60.87, 49.66, 34.83 | tandfonline.com |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals in the often-crowded spectra of this compound derivatives and for determining their detailed stereochemistry. The conformational rigidity of the bicyclo[3.2.0]heptane core makes these techniques particularly informative. nih.gov
The COSY experiment is fundamental for identifying proton-proton (¹H-¹H) spin-spin coupling networks within the molecule. sdsu.edu In this compound derivatives, COSY spectra reveal the connectivity between adjacent protons, allowing for the tracing of the proton network throughout the bicyclic framework. For example, correlations would be observed between the olefinic protons and the adjacent bridgehead protons, as well as among the protons of the five- and four-membered rings. This information is vital for assigning the signals of the individual protons in the aliphatic regions of the spectrum. researchgate.net
HSQC and HMQC experiments are used to correlate the chemical shifts of protons directly to the carbons to which they are attached. sdsu.edunumberanalytics.com This provides a direct link between the ¹H and ¹³C NMR spectra, greatly simplifying the assignment of carbon signals. researchgate.netyoutube.com For any given cross-peak in an HSQC spectrum, the coordinates correspond to the chemical shifts of a proton and its directly bonded carbon atom. This is invaluable for assigning the carbons of the bicyclo[3.2.0]heptene skeleton.
NOESY and ROESY experiments provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry of this compound derivatives. numberanalytics.com These experiments detect through-space interactions (Nuclear Overhauser Effects, NOEs) between protons that are close to each other in space, regardless of whether they are connected through bonds. For the rigid bicyclo[3.2.0]heptane framework, NOESY can definitively establish the relative stereochemistry of substituents and the fusion of the two rings. For example, an NOE between a proton on the cyclobutane ring and a proton on the cyclopentene (B43876) ring can confirm a cis-fusion of the rings. researchgate.net The conformationally locked nature of many bicyclo[3.2.0]heptane derivatives, often adopting a boat-like conformation, makes NOESY and ROESY particularly powerful for detailed stereochemical assignments. nih.gov
The following table outlines the application of 2D NMR techniques in the structural analysis of this compound derivatives.
| 2D NMR Technique | Information Gained | Application to this compound Derivatives |
|---|---|---|
| COSY | ¹H-¹H coupling networks | Identifies adjacent protons, tracing the connectivity within the cyclopentene and cyclobutane rings. |
| HSQC/HMQC | Direct ¹H-¹³C one-bond correlations | Assigns carbon signals based on the chemical shifts of their attached protons. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Connects different spin systems, confirms the bicyclic framework, and helps assign quaternary carbons. |
| NOESY/ROESY | Through-space ¹H-¹H proximity | Determines the relative stereochemistry of substituents and the geometry of the ring fusion. |
Two-Dimensional NMR Techniques for Structural Elucidation
Insensitive Nuclei Enhanced by Polarization Transfer (INADEQUATE)
The Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE) is a powerful NMR technique for the unambiguous determination of carbon-carbon connectivities. ljmu.ac.uk By detecting the correlation between two adjacent ¹³C nuclei, it directly maps the carbon skeleton of a molecule. ljmu.ac.uk This is particularly valuable for complex structures like bicyclo[3.2.0]heptane derivatives, where proton data may be ambiguous or for molecules with a high number of quaternary carbons. ljmu.ac.uk
The experiment relies on the detection of ¹³C-¹³C coupling, which is challenging due to the low natural abundance (1.1%) of the ¹³C isotope. ox.ac.uk Consequently, the technique has a perceived lack of sensitivity and requires highly concentrated samples. ljmu.ac.uk Despite this, its ability to provide direct C-C bond information is unparalleled. For instance, in the structural analysis of complex dihalogenotricyclo[4.2.1.0²,⁴]nonane derivatives, which share structural motifs with bicyclic systems, 2D INADEQUATE experiments were crucial for the complete and unambiguous assignment of all carbon chemical shifts, a task not achievable through simpler NMR methods. researchgate.net The technique has been successfully used to assign the ¹³C shifts and report ¹J(C,C) coupling constants for various bicyclo[3.2.0]alkenes. researchgate.net The one-bond ¹³C-¹³C coupling constants obtained from INADEQUATE spectra typically range from 35 to 45 Hz for single bonds, providing further structural confirmation. ljmu.ac.uk
Total Correlated Spectroscopy (TOCSY)
Total Correlated Spectroscopy (TOCSY) is a 2D NMR experiment that establishes correlations between all protons within a coupled spin system, not just those that are directly coupled. This is particularly useful in deciphering the complex proton spectra of bicyclo[3.2.0]heptene derivatives, where multiple overlapping signals can obscure direct coupling relationships.
The experiment transfers magnetization through the entire network of coupled spins, allowing for the identification of complete proton spin systems belonging to distinct structural fragments. For example, in the characterization of heptanoside analogues derived from galactose, 1D TOCSY experiments were instrumental in confirming the stereochemistry of the addition products. acs.org While direct applications on this compound itself are not extensively documented in the provided sources, the principle is broadly applicable. For a bicyclo[3.2.0]heptene derivative, irradiating a specific proton resonance would reveal cross-peaks to all other protons that are part of the same fused ring system, helping to distinguish them from substituent protons and confirming the integrity of the bicyclic core.
Analysis of Coupling Constants and Chemical Shifts
The analysis of proton (¹H) NMR chemical shifts and spin-spin coupling constants (J-values) is fundamental to determining the relative stereochemistry and conformation of bicyclo[3.2.0]heptane derivatives. The rigid, strained nature of the bicyclic framework fixes the dihedral angles between many adjacent protons, which in turn governs the magnitude of their coupling constants according to the Karplus relationship. youtube.com
Detailed ¹H NMR analysis allows for the assignment of stereochemical outcomes in synthesis. For example, in the synthesis of bicyclo[3.2.0]heptanes via photocycloaddition, the absolute configuration of one product was determined by X-ray analysis, and the configuration of a related product was then assigned by analogy based on its ¹H-NMR coupling constants. nih.gov Similarly, the configuration of diastereomers of heterobicyclo[3.2.0]heptane derivatives was determined by analyzing ¹H-¹H coupling constants. taltech.ee The cis relationship between protons H-2 and H-3 in certain bicyclo[3.2.0]hept-6-ene derivatives was established by observing strong Nuclear Overhauser Effect (NOE) cross-peaks. mpg.de
A complete analysis of the ¹H NMR spectra of bicyclo[3.2.0]hept-2-en-6-one and several of its 7-substituted derivatives has been reported, providing a benchmark for the chemical shifts and coupling constants expected for this system. researchgate.net The strained framework of bicyclic molecules can also lead to unusual chemical shifts that cannot be predicted by simple additive models; empirical models have been developed to predict the magnitude of these anomalous shifts. acs.org
| Parameter | Significance in Bicyclo[3.2.0]heptene Analysis | Typical Application |
| Chemical Shift (δ) | Indicates the electronic environment of a nucleus. Influenced by strain and substituent effects. acs.org | Differentiating between protons and carbons at various positions in the ring system. |
| Coupling Constant (J) | Magnitude depends on the number of intervening bonds and the dihedral angle between coupled nuclei. youtube.com | Determining cis/trans stereochemistry at ring junctions and substituent attachment points. nih.govtaltech.ee |
| NOE | The Nuclear Overhauser Effect reveals through-space proximity of nuclei. | Confirming cis relationships between protons on the same face of the ring system. mpg.de |
Techniques for Analysis of Strained and Large Molecules
The analysis of strained molecules like bicyclo[3.2.0]heptene and its larger derivatives requires a multi-faceted NMR approach due to spectral complexity. youtube.comacs.org The rigidity of cyclic molecules prevents the conformational averaging of dihedral angles that occurs in linear alkanes. youtube.com This results in a wider range of coupling constants and potentially complex, higher-order splitting patterns that can be difficult to interpret from a simple 1D ¹H NMR spectrum alone. youtube.com
For larger derivatives or when dealing with complex mixtures, a suite of NMR experiments is often employed. youtube.com This includes:
¹³C NMR: Provides information on the carbon skeleton. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets, one for each unique carbon. ox.ac.uk
DEPT (Distortionless Enhancement by Polarization Transfer): A technique used to differentiate between CH, CH₂, and CH₃ groups.
2D Correlation Spectroscopy (COSY): Identifies proton-proton couplings, helping to trace out the connectivity within the molecule.
Heteronuclear Correlation (HSQC/HETCOR): Correlates each proton with the carbon to which it is directly attached.
Long-Range Heteronuclear Correlation (HMBC): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different spin systems and assigning quaternary carbons.
In combination, these techniques allow for the complete and unambiguous assignment of all proton and carbon signals, even for relatively large and complex molecules containing the strained bicyclo[3.2.0]heptane core. acs.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within this compound derivatives. The absorption of IR radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
In derivatives of bicyclo[3.2.0]heptane, the carbonyl (C=O) stretch is a particularly strong and informative absorption. For example, in cis-bicyclo[3.2.0]hept-2-en-6-one, this stretch appears in its chalcone derivatives. tandfonline.com The exact frequency of the carbonyl absorption can provide clues about the ring it is in; ketones in strained four-membered rings typically absorb at higher wavenumbers. For example, the β-lactam carbonyl in 1-aza-bicyclo[3.2.0]hept-2-en-7-one derivatives shows a strong absorption in the range of 1757-1786 cm⁻¹. amazonaws.com
Other important functional groups are also readily identified. The C=C stretching vibration of the alkene in the five-membered ring is typically observed in the 1640 cm⁻¹ region. tandfonline.com C-H stretching vibrations for sp²-hybridized carbons (alkene) appear above 3000 cm⁻¹, while those for sp³-hybridized carbons (alkane) appear just below 3000 cm⁻¹. mpg.detandfonline.com The presence of other functional groups, such as hydroxyl (-OH) or ester (C-O), will also give rise to characteristic absorption bands. arkat-usa.org
The table below summarizes typical IR absorption frequencies for functional groups found in bicyclo[3.2.0]heptene derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |
| Ketone (C=O) | Stretch | 1728 - 1786 | tandfonline.comamazonaws.com |
| Alkene (C=C) | Stretch | ~1640 | tandfonline.com |
| Ester (C=O) | Stretch | ~1725 | amazonaws.com |
| C-H (sp²) | Stretch | >3000 | tandfonline.com |
| C-H (sp³) | Stretch | <3000 | tandfonline.comamazonaws.com |
| C-O | Stretch | 1241 - 1273 | tandfonline.comarkat-usa.org |
X-ray Diffraction Analysis for Solid-State Structure Determination
While NMR spectroscopy provides invaluable information about molecular structure and stereochemistry in solution, single-crystal X-ray diffraction analysis offers the most definitive and unambiguous method for determining the three-dimensional structure in the solid state. This technique is particularly crucial for confirming the absolute configuration of chiral bicyclo[3.2.0]heptene derivatives.
In numerous studies, X-ray crystallography has been the ultimate arbiter of structure. For instance, the absolute configuration of (1S,5R,6R,7S)-9a, a bicyclo[3.2.0]heptane derivative, was unambiguously determined through single-crystal X-ray diffraction. nih.gov The endo-configuration of a bicyclo[3.2.0]hept-6-en-3-yl benzoate (B1203000) derivative was also confirmed by X-ray analysis, which showed the benzoate group pointing towards the carbon-carbon double bond. arkat-usa.org Similarly, the structures of diastereomeric camphanate esters of bicyclo[3.2.0]hept-3-en-6-endo-ols were established by X-ray diffraction, which in turn allowed the assignment of the absolute configurations of the pure enantiomeric alcohols and ketones derived from them. researchgate.net The structure of a bicyclo[3.2.0]hept-5-ene derivative was definitively confirmed by X-ray diffraction of its crystalline 2,4-dinitrophenylhydrazone derivative. researchgate.net
These analyses provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry and the consequences of the inherent ring strain in the bicyclo[3.2.0]heptane framework. arkat-usa.org
Theoretical and Computational Investigations of Bicyclo 3.2.0 Hept 1 Ene Systems
Quantum Chemical Calculation Methodologies
A variety of quantum chemical methods have been employed to study bicyclic systems, each offering a different balance of computational cost and accuracy. The choice of method depends on the specific scientific question being addressed, from determining ground-state geometries to mapping complex reaction pathways.
Ab initio methods derive results directly from first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method, often paired with basis sets like 3-21G, is a foundational ab initio approach. While HF/3-21G calculations can provide initial geometric optimizations and wavefunctions, they systematically neglect electron correlation, which can be significant in strained systems. For instance, in studying the thermal isomerization of related tricyclic and bicyclic compounds, ab initio methods at the multiconfiguration self-consistent field level were necessary to accurately describe the potential energy surface. researchgate.net The study of the ring opening of bicyclobutane, a simpler strained system, using HF/3-21G predicted a two-step process, highlighting the utility of this level of theory for initial explorations. researchgate.net
Density Functional Theory (DFT) has become a workhorse in computational chemistry, offering a good compromise between accuracy and computational expense by including effects of electron correlation. The B3LYP hybrid functional is widely used. For example, DFT calculations at the Becke3LYP/6-31G* level were used to explore the potential energy surfaces for the thermal reactions of bicyclo[3.2.0]hept-2-ene and norbornene. researchgate.net These calculations favored a concerted mechanism for the retro-Diels-Alder reaction of norbornene, with predicted activation parameters in excellent agreement with experimental data. researchgate.net In another study, the feasibility of Nickel(0)-promoted acs.orgresearchgate.net sigmatropic shifts of bicyclo[3.2.0]hept-2-enes was evaluated using B3LYP with the LANL2DZ basis set, predicting that the metal catalyst could lower the reaction barrier and alter the stereoselectivity. researchgate.net
Semiempirical methods, such as AM1 (Austin Model 1) and MNDO (Modified Neglect of Diatomic Overlap), are based on Hartree-Fock theory but are significantly faster due to the use of empirical parameters and approximations for certain integrals. uni-muenchen.de These methods are well-suited for screening large numbers of molecules or for preliminary investigations of reaction pathways. For example, the AM1 method has been used to study the reactivity of thiophene (B33073) derivatives in cycloaddition reactions, comparing them to furan (B31954) analogues. rsc.org While these methods are powerful, their parameterization can lead to inaccuracies, particularly for systems involving elements from the second row or hypervalent compounds. uni-muenchen.de
For chemical processes involving the breaking or forming of bonds, transition states, or electronically excited states, single-determinant methods like Hartree-Fock are often inadequate. Multiconfiguration Self-Consistent Field (MCSCF) methods are required in these cases. MCSCF provides a proper description of the electronic structure when multiple electronic configurations are close in energy, as is common in diradical species or along a reaction coordinate. The thermal isomerization of tricyclo[4.1.0.0(2,7)]heptane and bicyclo[3.2.0]hept-6-ene, for example, was studied using MCSCF to correctly navigate the complex potential energy surface involving a (E,Z)-1,3-cycloheptadiene intermediate. researchgate.netolemiss.edu This demonstrates that MCSCF is essential for describing the entire reaction pathway, whereas single-determinant methods might fail to describe intermediates or transition states correctly. olemiss.eduolemiss.edu
High-level composite methods, such as the Gaussian-n (Gn) theories (e.g., G4), are designed to achieve high accuracy in predicting thermochemical data like enthalpies of formation. acs.org These protocols combine results from several high-level calculations with smaller basis sets and empirical corrections to approximate the results of a much more computationally expensive calculation with a very large basis set. The G4 method has been used to calculate the gas-phase standard state enthalpy of formation (ΔfH°(g)) for a wide range of organic compounds, including bicyclo[3.2.0]hept-1-ene. acs.org These methods offer chemical accuracy, typically within 4.2 kJ·mol⁻¹ of experimental values, making them invaluable for obtaining reliable data for molecules where experimental measurements are lacking. acs.org
| Compound | Calculated ΔfH°(g) (kJ/mol) | Experimental ΔfH°(g) (kJ/mol) |
|---|---|---|
| This compound | 171.9 | 167.0 nist.gov |
| Bicyclo[3.2.0]hept-1(5)-ene | 184.3 | 173.0 |
Computational Studies of Molecular Structure and Conformation
Computational methods are crucial for determining the three-dimensional structures and conformational preferences of flexible molecules. For the bicyclo[3.2.0]heptane framework, the fusion of the five-membered and four-membered rings leads to a puckered structure. Early experimental studies using electron diffraction for bicyclo[3.2.0]heptene were contradicted by MM2 calculations and microwave data, which favored an endo conformation over an exo form. A re-evaluation of the diffraction data later confirmed the dominance of the endo conformer.
Conformational Analysis and Preferences
The bicyclo[3.2.0]heptane framework, which forms the core of this compound, exhibits distinct conformational preferences due to the fusion of a five-membered and a four-membered ring. Spectroscopic studies and computational analyses have been employed to understand the conformational landscape of related bicyclo[3.2.0]heptene systems.
For the related isomer, bicyclo[3.2.0]hept-6-ene, far-infrared and Raman spectroscopy have been utilized to study its low-frequency vibrations. aip.org Analysis of the ring-puckering spectra indicates that the molecule adopts a boat-like conformation as its most stable form. aip.org The potential energy function for the ring-puckering motion suggests a single energy minimum corresponding to this boat species. aip.org In contrast, the trans-isomer of bicyclo[3.2.0]hept-6-ene is found to be more planar. acs.org The cis-isomer of bicyclo[3.2.0]hept-6-ene has a notable boat and chair conformation. acs.org
Computational studies on spiro[3.3]hept-1-ylidene, a carbene that can rearrange to form bicyclo[3.2.0]hept-1(5)-ene, have shown that the dual-ringed carbene can exist in four different geometric conformations. acs.org Two of these conformers have significantly puckered cyclobutylidene rings, similar to cyclobutylidene itself, while the other two are flatter. acs.org These conformational differences are predicted to influence the selection of transition states during rearrangement reactions. acs.org
Geometrical Strain Analysis
The fusion of a cyclobutane (B1203170) and a cyclopentene (B43876) ring in the bicyclo[3.2.0]heptene system results in significant ring strain. This strain is a combination of angle strain, torsional strain, and transannular interactions. Computational methods are essential for quantifying this strain energy.
The strain energy of various bicyclo[3.2.0]heptene isomers has been calculated using computational group equivalents at different levels of theory. These methods define strain energy as the difference between the actual enthalpy of formation and an estimated value for a strain-free analogue. swarthmore.edu
The trans isomer of bicyclo[3.2.0]hept-6-ene, a highly strained molecule, has a calculated strain energy of 69 kcal/mol. nih.govacs.org This is significantly higher than its cis counterpart. For comparison, the strain energy of (E,E)-1,3-cycloheptadiene, which can isomerize to trans-bicyclo[3.2.0]hept-6-ene, is approximately 96 kcal/mol. nih.govacs.org The significant strain in these molecules is a driving force for their reactivity and thermal rearrangements. ontosight.ai
Table 1: Calculated Strain Energies of Bicyclo[3.2.0]heptene Isomers and Related Compounds
| Compound | Strain Energy (kcal/mol) | Computational Method |
| bicyclo[3.2.0]hept-1(5)-ene | 46.6 - 48.7 | W1BD, G-4, CBS-APNO, CBS-QB3, M062X/6-31+G(2df,p) |
| bicyclo[3.2.0]hept-2-ene | 29.0 - 30.8 | W1BD, G-4, CBS-APNO, CBS-QB3, M062X/6-31+G(2df,p) |
| bicyclo[3.2.0]hept-6-ene | 33.6 - 35.2 | W1BD, G-4, CBS-APNO, CBS-QB3, M062X/6-31+G(2df,p) |
| trans-bicyclo[3.2.0]hept-6-ene | 69 | Multiconfiguration self-consistent field |
Data sourced from various computational studies. swarthmore.edunih.govacs.org
Elucidation of Reaction Mechanisms and Potential Energy Surfaces
Computational chemistry provides deep insights into the mechanisms of reactions involving bicyclo[3.2.0]heptene systems by mapping out the potential energy surfaces that govern these transformations. acs.orgresearchgate.net These studies help to distinguish between different possible pathways, such as concerted versus stepwise mechanisms. acs.orgresearchgate.net
For instance, the thermal isomerization of bicyclo[3.2.0]hept-2-ene to norbornene has been a subject of extensive theoretical investigation. acs.orgacs.org Density functional theory (DFT) calculations have been used to explore the potential energy surfaces for this swarthmore.edunih.gov sigmatropic rearrangement. acs.org These studies have examined both concerted, orbital symmetry-allowed pathways and stepwise pathways involving diradical intermediates. acs.orgresearchgate.net
The gold-catalyzed cycloisomerization of 7-phenyl-1,6-enyne to 7-phenylbicyclo[3.2.0]hept-1(7)-ene generates a gold-complexed intermediate. acs.org The subsequent isomerization of this intermediate via a formal 1,3-hydrogen migration has been studied to understand the reaction mechanism. acs.org Similarly, the thermal isomerization of tricyclo[4.1.0.0(2,7)]heptane and bicyclo[3.2.0]hept-6-ene has been investigated using multiconfiguration self-consistent field methods, revealing that the lowest-energy pathway proceeds through a (E,Z)-1,3-cycloheptadiene intermediate. acs.org
Transition State Characterization
The characterization of transition states is a critical aspect of understanding reaction mechanisms. Computational methods allow for the location and analysis of the geometry and energy of these fleeting structures.
In the thermal rearrangement of bicyclo[3.2.0]hept-2-ene to norbornene, the transition state for the orbital symmetry-allowed suprafacial-inversion (si) pathway has been characterized. acs.orgresearchgate.net This transition state leads to a broad diradical plateau on the potential energy surface. acs.orgresearchgate.net In the isomerization of (E,E)-1,3-cycloheptadiene to trans-bicyclo[3.2.0]hept-6-ene, the transition state is described as "early," indicating that the geometry of the transition state more closely resembles the reactant. acs.org This is consistent with the significant release of strain energy that occurs during this step. acs.org
For the thermal isomerization of tricyclo[4.1.0.0(2,7)]heptane and bicyclo[3.2.0]hept-6-ene, a total of ten transition states have been located, connecting the reactants to the final product, (Z,Z)-1,3-cycloheptadiene, through various reaction channels. acs.org
Modeling of Reactive Intermediates
Many reactions of bicyclo[3.2.0]heptene systems involve the formation of reactive intermediates, such as diradicals or carbocations. taltech.eersc.org Computational modeling is crucial for understanding the structure, stability, and reactivity of these transient species.
In the thermal rearrangement of bicyclo[3.2.0]hept-2-ene, a biradical intermediate is proposed to lie on a flat plateau on the energy landscape. nih.gov The lifetime of this intermediate is thought to be very short, which has implications for the stereochemical outcome of the reaction. rsc.org Similarly, the swarthmore.edunih.gov sigmatropic rearrangement of bicyclo[3.2.0]hept-2-ene to norbornene is predicted to involve a mechanism with a transition state that leads to a broad diradical plateau. acs.org
The acid-catalyzed ring cleavage of epoxides derived from bicyclo[3.2.0]hept-2-en-6-one is thought to proceed through intermediate protonated epoxides. rsc.org The conformational preferences of the adjacent ketone ring in these intermediates are invoked to explain the observed selectivity of the reaction. rsc.org In the gold-catalyzed cycloisomerization of 1,6-enynes, a gold-complexed bicyclo[3.2.0]heptene species is formed as a key intermediate. acs.org
Prediction of Stability and Reactivity Parameters
Computational methods can predict various parameters that correlate with the stability and reactivity of bicyclo[3.2.0]heptene systems. These predictions are valuable for understanding their chemical behavior and for designing new synthetic applications.
The gas-phase standard state enthalpy of formation for this compound has been calculated to be 167.0 kJ/mol using the G4 level of theory and 171.9 kJ/mol using the W1BD level of theory. acs.org For the isomer bicyclo[3.2.0]hept-1(5)-ene, the calculated values are 173.0 kJ/mol (G4) and 184.3 kJ/mol (W1BD). acs.org These thermochemical data are essential for understanding the relative stabilities of different isomers and for predicting the thermodynamics of their reactions. nist.gov
Olefin Strain (OS) Energy Calculations
Olefin strain (OS) energy is a measure of the strain associated with the double bond in a cyclic alkene. It is a key factor in determining the reactivity of these compounds, particularly in addition reactions.
The high reactivity of this compound and its isomers is directly related to the significant strain in their bicyclic framework. ontosight.ai The strain energy of the trans isomer of bicyclo[3.2.0]hept-6-ene was calculated to be 69 kcal/mol. acs.org This high strain energy facilitates its thermal isomerization to (Z,Z)-1,3-cycloheptadiene, with a calculated barrier of 27 kcal/mol. nih.govacs.org The thermolysis of bicyclo[3.2.0]hept-6-ene via a conrotatory pathway to (E,Z)-1,3-cycloheptadiene has a calculated activation barrier of 35 kcal/mol. acs.org These calculations highlight how the relief of olefin strain can be a powerful driving force for chemical reactions.
Comparison of Computational and Experimental Data
The validation of theoretical models through experimental data is a cornerstone of modern chemical research. In the study of strained bicyclic systems like this compound and its isomers, a combination of computational and experimental techniques is crucial for an accurate understanding of their structure, stability, and reactivity.
Early investigations into the conformation of the bicyclo[3.2.0]heptane skeleton revealed discrepancies between different methods. Initial electron diffraction studies suggested a preference for the exo (chair) conformation, which was in direct conflict with molecular mechanics (MM2) calculations and microwave spectroscopy data that indicated the endo form is more stable. A subsequent re-evaluation of the electron diffraction data resolved this issue, confirming that the endo conformation is indeed dominant, accounting for over 99% of the population at room temperature. This historical example underscores the necessity of cross-validating computational predictions with robust experimental evidence.
More recent studies continue this integrated approach. The stereoselective synthesis of substituted bicyclo[3.2.0]heptanes through a photocatalytic [2+2] cycloaddition was investigated using both experimental and computational methods. nih.gov The observed formation of cis-anti diastereoisomers as the major products was confirmed experimentally through NMR spectroscopy and single-crystal X-ray diffraction analysis. nih.gov These experimental findings were supported by Density Functional Theory (DFT) calculations, which provided a plausible reaction mechanism consistent with the observed stereochemical outcome. nih.gov
Computational chemistry is also instrumental in determining thermochemical properties, which can be compared with experimental values. For instance, the gas phase enthalpy of formation (ΔfH°gas) for this compound has been determined experimentally. nist.gov High-level electronic structure theory calculations have also been employed to compute the strain energies of various bicyclo[3.2.0]heptene isomers, providing theoretical values that can be benchmarked against experimental thermochemical data. swarthmore.edu
The following tables present a comparison of selected computed and experimental data for this compound and a closely related isomer.
Table 1: Physicochemical Properties of this compound
| Property | Computational Value | Experimental Value | Source |
| Molecular Formula | C₇H₁₀ | C₇H₁₀ | nih.gov |
| Molecular Weight | 94.15 g/mol | 94.1543 g/mol | nist.govnih.gov |
| IUPAC Name | This compound | This compound | nist.govnih.gov |
| CAS Registry Number | 22630-75-7 | nist.govnih.gov |
Table 2: Thermochemical Data for this compound
| Property | Computational Value | Experimental Value | Method | Source |
| Enthalpy of Formation (Gas Phase, ΔfH°gas) | 167 kJ/mol | Combustion Calorimetry (Chyd) | nist.gov | |
| Enthalpy of Hydrogenation (ΔrH°) | -165 ± 1 kJ/mol | Combustion Calorimetry (Chyd), liquid phase | nist.gov |
The mechanism of the thermal rearrangement of bicyclo[3.2.0]hept-2-enes has also been a subject of combined experimental and computational scrutiny. mdpi.com While orbital symmetry rules might suggest a concerted process for the vinylcyclobutane-to-cyclohexene rearrangement, both experimental and computational studies now favor a stepwise diradical mechanism. mdpi.com The stereoselectivities observed in these thermal reactions provide a sensitive probe for the dynamics of the diradical intermediates, and computational models have been essential in rationalizing these experimental outcomes. mdpi.com
Spectroscopic data represents another critical area for comparing theory and experiment. The complete analysis of the ¹H NMR spectra of derivatives such as bicyclo[3.2.0]hept-2-en-6-one has been accomplished, providing precise chemical shifts and coupling constants. researchgate.net These experimental parameters serve as benchmarks for the validation of computational methods aimed at predicting NMR spectra, which can, in turn, aid in the structural assignment of new compounds in this family. tandfonline.comarkat-usa.org
Q & A
Q. What are the predominant conformations of bicyclo[3.2.0]hept-1-ene, and how are they experimentally determined?
this compound predominantly adopts the endo (boat) conformation (C-symmetry) in the gas phase, as confirmed by electron diffraction studies. Key structural parameters include:
- Flap angles: 65.0(3)° (C6-C7) and 38.8(5)° (C3).
- Average C-C bond length: 155.0(2) pm, with shorter bonds in the five-membered ring than the four-membered ring . Molecular mechanics (MM2) calculations support this, showing 99% endo preference at room temperature. Minor exo (chair) conformers (<10%) may coexist but are energetically disfavored by ~6–10 kJ/mol .
Q. What synthetic routes are available for this compound derivatives?
A method involves reacting 3-(5-ethoxyhept-1-yl)cyclopentene with dichloroketene , followed by acetic acid and zinc reduction to yield bicyclo[3.2.0]heptan-6-one derivatives. Subsequent epoxidation with trimethylsulfonium iodide and ring expansion via lithium iodide produces functionalized bicyclo[3.3.0]octan-3-one structures . Key steps include:
- Regioselective cycloaddition to form the bicyclic framework.
- Stereochemical control during epoxidation and rearrangement.
Q. Which experimental techniques are used to characterize this compound’s structure and thermodynamics?
- Electron diffraction : Resolves bond lengths and angles (e.g., C-C bond lengths: 154.9 pm average) .
- Molecular mechanics (MM2) : Predicts conformational stability and puckering angles (e.g., 2° puckering for endo vs. 24° for exo) .
- Thermodynamic data : Enthalpies of formation (e.g., ΔfH°(l) = -95.4 ± 1.3 kJ/mol) are determined via calorimetry in solvents like isooctane .
Advanced Research Questions
Q. How do computational methods resolve contradictions in conformational analysis of this compound?
Discrepancies arise between electron diffraction (favoring endo) and microwave spectroscopy (initially interpreted as exo). MM2 calculations reconcile this by demonstrating:
- The endo form is 19.5 kJ/mol more stable than exo, aligning with infrared/Raman data .
- Microwave spectra misinterpretations stemmed from overlapping signals; reanalysis confirms endo dominance .
Table 1 : Key computational vs. experimental comparisons
Parameter MM2 Prediction Experimental (Electron Diffraction) Endo population 99% >90% C3-C4 bond length 154.2 pm 154.9 pm
Q. How can researchers address conflicting spectroscopic and diffraction data for this compound conformers?
- Multi-technique validation : Combine low-frequency IR/Raman (sensitive to conformational energy gaps) with microwave reanalysis (deconvoluting overlapping peaks) .
- Temperature-dependent studies : Monitor conformational ratios at varying temperatures to assess energy barriers .
- High-level DFT : Use density functional theory (e.g., B3LYP/cc-pVTZ) to refine MM2 predictions and validate against crystallographic data for derivatives .
Q. How do ring strain and bond-length variations influence this compound’s reactivity?
- Strain energy : The four-membered ring introduces ~25 kJ/mol strain, increasing susceptibility to ring-opening reactions (e.g., acid-catalyzed rearrangements) .
- Bond-length effects : Shorter bonds in the five-membered ring (avg. 153 pm vs. 156 pm in four-membered) enhance π-orbital overlap, favoring electrophilic addition at the double bond .
Table 2 : Reactivity trends in this compound derivatives
Reaction Type Site Selectivity Key Driving Force Epoxidation C1-C2 double bond Strain relief in four-membered ring Hydrogenation Exo face Steric accessibility of endo H
Methodological Recommendations
- Experimental design : Prioritize hybrid approaches (e.g., diffraction + spectroscopy + computation) to mitigate single-technique biases .
- Data interpretation : Use Bayesian analysis for electron diffraction data to quantify conformer ratios and uncertainties .
- Synthesis optimization : Screen solvents (e.g., isooctane vs. THF) to modulate reaction rates and selectivity in cycloadditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
